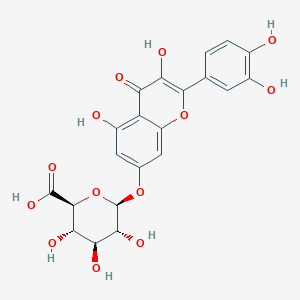

Quercetin 7-glucuronide

描述

槲皮素7-葡萄糖醛酸苷是一种天然存在的黄酮类糖苷,衍生自槲皮素,槲皮素是一种众所周知的在各种水果、蔬菜和谷物中发现的多酚类化合物。槲皮素7-葡萄糖醛酸苷是在槲皮素经过葡萄糖醛酸化后形成的,葡萄糖醛酸化是一个将葡萄糖醛酸分子连接到槲皮素分子上的过程。 这种化合物以其抗氧化、抗炎和潜在的治疗特性而闻名 .

准备方法

合成路线和反应条件

槲皮素7-葡萄糖醛酸苷可以通过酶法合成。 一种常见的方法涉及使用 UDP-葡萄糖醛酸转移酶 (UGTs) 等酶,这些酶催化 UDP-葡萄糖醛酸将葡萄糖醛酸转移到槲皮素 。这种反应通常在温和条件下进行,有辅酶和特定的 pH 值来优化酶活性。

工业生产方法

槲皮素7-葡萄糖醛酸苷的工业生产通常包括从植物来源中提取槲皮素,然后进行酶促葡萄糖醛酸化。该过程包括纯化槲皮素,然后使用 UGTs 将其转化为槲皮素7-葡萄糖醛酸苷。 最后的产品然后使用高效液相色谱 (HPLC) 等技术进行纯化,以确保高纯度和产量 .

化学反应分析

Synthetic Pathways

Q7G can be synthesized via enzymatic and chemical methods, with varying efficiencies:

Metabolic Reactions

Q7G undergoes further biotransformation in vivo:

Phase II Modifications

-

Sulfation :

-

Methylation :

Deglucuronidation

-

β-Glucuronidase-mediated hydrolysis :

Stability and Reactivity

Biological Interactions

-

Enzyme Inhibition :

-

Cellular Uptake :

Comparative Pharmacokinetics

科学研究应用

Metabolic Pathways

Quercetin undergoes extensive metabolism in the human body, primarily through glucuronidation. Studies have demonstrated that Q7G is formed in the small intestine and can be further processed in the liver. In vitro studies using HepG2 hepatic cells indicated that Q7G can undergo methylation and hydrolysis, leading to the formation of various metabolites such as quercetin-3'-sulfate. The metabolic pathways for Q7G include:

- Methylation : Approximately 44% of Q7G is methylated at a rate of 2.6 nmol/hr/10^6 cells over 48 hours.

- Hydrolysis : Endogenous beta-glucuronidase facilitates hydrolysis, resulting in sulfation products at a lower rate (7% at 0.42 nmol/hr/10^6 cells) .

These pathways suggest that Q7G can modulate its biological activity through metabolic transformations.

Biological Activities

Quercetin 7-glucuronide exhibits several biological activities that contribute to its therapeutic potential:

Anti-inflammatory Effects

Research has shown that Q7G possesses anti-inflammatory properties, particularly in activated macrophages. In studies using RAW264.7 cells, Q7G demonstrated cytotoxic effects at higher concentrations but was effective in inhibiting pro-inflammatory markers such as IL-6 and RANKL-dependent activation without significant toxicity at lower doses .

Antioxidant Properties

Q7G acts as an antioxidant, scavenging free radicals and reducing oxidative stress. This property is crucial for protecting cells from damage associated with chronic diseases and aging.

Cardiovascular Health

Quercetin metabolites, including Q7G, have been linked to cardiovascular benefits such as lowering blood pressure and improving endothelial function . The compound's ability to enhance vascular health may stem from its antioxidant and anti-inflammatory effects.

Therapeutic Applications

The therapeutic applications of Q7G are broadening as research uncovers its potential benefits:

Neuroprotective Effects

Studies suggest that Q7G may offer neuroprotective benefits by mitigating oxidative stress and inflammation associated with neurodegenerative diseases . Its role in inhibiting enzymes like ALDH2 indicates potential applications in managing alcohol-related neurotoxicity .

Cancer Research

Q7G's anti-cancer properties are under investigation, particularly concerning its ability to inhibit tumor growth and metastasis through modulation of signaling pathways involved in cell proliferation .

Diabetes Management

Emerging evidence suggests that Q7G may help regulate blood glucose levels and improve insulin sensitivity, making it a candidate for diabetes management strategies .

Case Studies

Several case studies illustrate the applications of Q7G:

| Study Focus | Findings | Implications |

|---|---|---|

| Anti-inflammatory effects in macrophages | Q7G inhibited IL-6 production without significant cytotoxicity | Potential use in treating inflammatory diseases |

| Neuroprotective effects | Reduced oxidative stress markers in neuronal models | Possible application in neurodegenerative disease prevention |

| Cardiovascular health | Improved endothelial function observed in animal models | Suggests a role for Q7G in cardiovascular disease management |

作用机制

槲皮素7-葡萄糖醛酸苷通过多种机制发挥作用:

抗氧化活性: 它清除自由基并通过提供电子来减少氧化应激。

抗炎作用: 抑制炎症细胞因子和酶的产生。

相似化合物的比较

与其他槲皮素衍生物相比,槲皮素7-葡萄糖醛酸苷的独特性在于其在 7 位的特定葡萄糖醛酸化。类似的化合物包括:

槲皮素3-葡萄糖醛酸苷: 在 3 位进行葡萄糖醛酸化。

异槲皮苷: 槲皮素 3-O-葡萄糖苷。

芸香苷: 槲皮素 3-O-芸香糖苷

这些化合物具有类似的抗氧化和抗炎特性,但在生物利用度、溶解度和特定的生物活性方面有所不同。

生物活性

Quercetin 7-glucuronide (Q7G) is a significant metabolite of quercetin, a flavonoid widely recognized for its health benefits. This article reviews the biological activity of Q7G, focusing on its metabolism, antioxidant properties, anti-inflammatory effects, and potential therapeutic applications.

Metabolism and Bioavailability

Quercetin undergoes extensive metabolism in the human body, primarily in the liver and intestines. The major metabolic pathways include glucuronidation, methylation, and sulfation. Q7G is produced through the action of UDP-glucuronosyltransferases (UGT), which conjugate quercetin to glucuronic acid. This process enhances the solubility and excretion of quercetin but may also influence its biological activity.

Key Findings on Metabolism:

- Absorption : Q7G and quercetin-3-glucuronide (Q3G) are absorbed by intestinal epithelial cells and can be further processed in hepatic cells. Studies indicate that Q7G can be methylated or hydrolyzed by endogenous beta-glucuronidase, leading to the formation of bioactive aglycone forms .

- Intracellular Activity : HepG2 liver cells show that Q7G can be metabolized into various conjugates, which may modulate its biological effects. The efflux of these metabolites is mediated by multidrug resistance proteins .

Antioxidant Activity

Quercetin and its glucuronides exhibit significant antioxidant properties. Q7G contributes to reactive oxygen species (ROS) scavenging, which is crucial for protecting cells from oxidative stress.

- ROS Scavenging : Q7G has been shown to effectively neutralize free radicals, thereby reducing oxidative damage in cells .

- LDL Oxidation Inhibition : Studies indicate that Q7G can inhibit low-density lipoprotein (LDL) oxidation, a critical factor in cardiovascular diseases .

Anti-inflammatory Effects

The anti-inflammatory properties of Q7G are notable, particularly in macrophage models. Research indicates that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.

Research Findings:

- Cell Viability : In lipopolysaccharide (LPS)-induced RAW264.7 macrophages, Q7G showed cytotoxic effects at higher concentrations but effectively reduced IL-6 levels at lower doses .

- Mechanistic Insights : The anti-inflammatory activity is linked to the hydrolysis of Q7G to quercetin aglycone via beta-glucuronidase, allowing for enhanced interaction with cellular signaling pathways involved in inflammation .

Therapeutic Potential

Given its biological activities, Q7G holds promise for various therapeutic applications:

- Cardiovascular Health : By inhibiting LDL oxidation and reducing inflammation, Q7G may contribute to cardiovascular disease prevention.

- Chronic Disease Management : Its antioxidant and anti-inflammatory properties suggest potential roles in managing conditions like diabetes and cancer .

Comparative Biological Activity

The following table summarizes the comparative biological activities of quercetin and its glucuronides:

| Compound | Antioxidant Activity | Anti-inflammatory Effects | LDL Oxidation Inhibition |

|---|---|---|---|

| Quercetin | High | Moderate | Yes |

| Quercetin 3-glucuronide (Q3G) | Moderate | High | Yes |

| This compound (Q7G) | High | High | Yes |

Case Studies

- Clinical Trials : A review of clinical intervention studies indicates that dietary intake of quercetin-rich foods leads to increased levels of glucuronides in circulation, correlating with improved markers of oxidative stress and inflammation .

- In Vitro Studies : Research utilizing HepG2 cells demonstrated that Q7G can undergo metabolic transformations that enhance its bioactivity, emphasizing the importance of studying these metabolites rather than only their parent compounds .

属性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18O13/c22-8-2-1-6(3-9(8)23)18-15(27)13(25)12-10(24)4-7(5-11(12)33-18)32-21-17(29)14(26)16(28)19(34-21)20(30)31/h1-5,14,16-17,19,21-24,26-29H,(H,30,31)/t14-,16-,17+,19-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXWGCVLNCGCZRU-JENRNSKYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90469884 | |

| Record name | Quercetin 7-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38934-20-2 | |

| Record name | Quercetin 7-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38934-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 7-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90469884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。